Albuvirtide
Description
Structure
2D Structure
Properties
CAS No. |
2395796-76-4 |
|---|---|
Molecular Formula |
C204H306N54O72 |
Molecular Weight |
4667 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C204H306N54O72/c1-17-100(12)166(200(325)240-128(51-66-163(289)290)180(305)232-127(50-65-162(287)288)185(310)253-143(93-259)199(324)238-120(43-56-147(209)266)181(306)248-139(86-149(211)268)191(316)234-119(42-55-146(208)265)176(301)227-117(40-53-144(206)263)174(299)229-121(44-59-156(275)276)177(302)225-114(33-24-26-69-205)172(297)247-138(85-148(210)267)192(317)237-123(46-61-158(279)280)178(303)228-118(41-54-145(207)264)175(300)230-124(47-62-159(281)282)182(307)242-131(78-97(6)7)187(312)241-130(170(214)295)77-96(4)5)255-197(322)133(80-99(10)11)244-183(308)126(49-64-161(285)286)236-190(315)137(84-108-92-217-95-223-108)251-201(326)168(102(14)19-3)256-196(321)132(79-98(8)9)243-173(298)115(34-25-27-70-218-153(272)94-330-76-75-329-74-72-219-152(271)68-73-258-154(273)57-58-155(258)274)239-203(328)169(103(15)260)257-198(323)134(81-105-36-38-109(262)39-37-105)245-193(318)140(87-150(212)269)249-194(319)141(88-151(213)270)252-202(327)167(101(13)18-2)254-186(311)129(52-67-164(291)292)233-171(296)116(35-28-71-220-204(215)216)226-195(320)142(89-165(293)294)250-189(314)136(83-107-91-222-113-32-23-21-30-111(107)113)246-184(309)125(48-63-160(283)284)231-179(304)122(45-60-157(277)278)235-188(313)135(224-104(16)261)82-106-90-221-112-31-22-20-29-110(106)112/h20-23,29-32,36-39,57-58,90-92,95-103,114-143,166-169,221-222,259-260,262H,17-19,24-28,33-35,40-56,59-89,93-94,205H2,1-16H3,(H2,206,263)(H2,207,264)(H2,208,265)(H2,209,266)(H2,210,267)(H2,211,268)(H2,212,269)(H2,213,270)(H2,214,295)(H,217,223)(H,218,272)(H,219,271)(H,224,261)(H,225,302)(H,226,320)(H,227,301)(H,228,303)(H,229,299)(H,230,300)(H,231,304)(H,232,305)(H,233,296)(H,234,316)(H,235,313)(H,236,315)(H,237,317)(H,238,324)(H,239,328)(H,240,325)(H,241,312)(H,242,307)(H,243,298)(H,244,308)(H,245,318)(H,246,309)(H,247,297)(H,248,306)(H,249,319)(H,250,314)(H,251,326)(H,252,327)(H,253,310)(H,254,311)(H,255,322)(H,256,321)(H,257,323)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H4,215,216,220)/t100-,101-,102-,103+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,166-,167-,168-,169-/m0/s1 |
InChI Key |
DJIGFNCGXOAXOW-WTPNCWHFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Coupling Chemistry
SPPS employs a Wang resin or Rink amide resin to anchor the C-terminal amino acid. Coupling reactions utilize N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure as activators, ensuring efficient amide bond formation while minimizing racemization. The iterative process involves deprotection of the Fmoc group with 20% piperidine in DMF, followed by amino acid coupling under nitrogen atmosphere.
Cleavage and Side-Chain Deprotection
Upon completion of the 36-amino-acid sequence, the peptide-resin is treated with a cleavage cocktail comprising trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS) in a 95:2.5:2.5 ratio. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups. The crude product is precipitated in cold diethyl ether and centrifuged to yield a peptide pellet.
Site-Specific Modification with 3-Maleimimidopropionic Acid (MPA)
This compound’s pharmacokinetic profile is enhanced by covalent conjugation to serum albumin, achieved through site-specific modification with MPA.
Conjugation Chemistry
The ε-amino group of the lysine residue at position 13 undergoes nucleophilic addition with MPA’s maleimide group under mild alkaline conditions (pH 7.5–8.5). This reaction proceeds in a phosphate-buffered saline (PBS) system at 25°C for 12–24 hours, resulting in a stable thioether bond. The molar ratio of MPA to peptide is maintained at 1.2:1 to ensure complete conjugation while minimizing side reactions.
Purification of MPA-Conjugated this compound
Unreacted MPA and byproducts are removed via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of 20–50% acetonitrile in 0.1% TFA over 60 minutes effectively separates the conjugated product, which elutes at ~32 minutes. Lyophilization of the purified fractions yields this compound as a white powder with >98% purity (Table 1).
Table 1: Analytical Parameters for Purified this compound
| Parameter | Value | Method |
|---|---|---|
| Purity | >98% | RP-HPLC (220 nm) |
| Molecular Weight | 4667 Da (free base) | MALDI-TOF MS |
| Solubility | 10 mg/mL in PBS | Dynamic Light Scattering |
| Isoelectric Point (pI) | 4.2 | Capillary IEF |
Lyophilized Formulation for Enhanced Stability
This compound’s clinical utility relies on its formulation as a stable lyophilized powder, reconstituted for intravenous administration. Patent WO2020223906A1 details a robust lyophilization protocol to prevent peptide degradation.
Liquid Composition Pre-Lyophilization
The peptide is dissolved in an acidic buffer (pH 3.5–4.5) containing:
This formulation minimizes deamidation and oxidation during freeze-drying. The solution is filtered through a 0.22 μm membrane to ensure sterility.
Lyophilization Cycle Parameters
The lyophilization process involves three stages:
-
Freezing : Ramp from 25°C to -45°C at 1°C/min, held for 4 hours.
-
Primary Drying : Apply vacuum (50–100 μbar) and heat to -25°C over 20 hours.
-
Secondary Drying : Gradually increase to 25°C under 10 μbar for 6 hours.
The resulting lyophilized cake exhibits <1% moisture content and retains >95% potency after 24 months at 2–8°C.
Quality Control and Analytical Characterization
Structural Confirmation via Circular Dichroism (CD)
CD spectroscopy verifies this compound’s α-helical structure, critical for binding to HIV-1 gp41. The ABT/N36 complex exhibits characteristic minima at 208 nm and 222 nm, with a Tm (melting temperature) of 56°C, surpassing the 54°C of native C34/N36 complexes. This enhanced thermostability correlates with improved in vivo efficacy.
In Vitro Fusion Inhibition Assay
This compound’s potency is quantified using a HIV-1 Env-mediated cell-cell fusion assay. The IC50 for this compound against subtype B HIV-1 is 1.2 nM, compared to 5.8 nM for T20 (enfuvirtide), demonstrating superior inhibitory activity.
Industrial-Scale Production Considerations
Hybrid Solid/Solution-Phase Synthesis
Drawing from enfuvirtide production workflows, this compound synthesis employs a hybrid approach:
-
Fragment 1 (Residues 1–18) : Synthesized via SPPS, cleaved, and purified.
-
Fragment 2 (Residues 19–36) : Extended in solution phase using N-hydroxysuccinimide (NHS) esters, then conjugated to Fragment 1.
This method reduces isolations from seven to five steps, improving yield (68% vs. 52%) and scalability.
Chemical Reactions Analysis
Covalent Conjugation with Serum Albumin
Albuvirtide’s MPA group undergoes a Michael addition reaction with human serum albumin (HSA), forming a stable thioether bond at cysteine-34 (Cys-34) (Figure 1). This irreversible conjugation confers an extended plasma half-life of ~11 days .
Table 1: Key Reaction Parameters
This reaction is pH-dependent, with optimal stability observed in formulations buffered at pH 3.5–5.5 . Acidic conditions minimize maleimide hydrolysis, preserving reactivity toward albumin .
Table 2: Synthetic Modifications and Functional Impact
Inhibition of gp41 Six-Helix Bundle (6-HB) Formation
This compound’s peptide sequence binds the N-terminal heptad repeat (NHR) of gp41, preventing 6-HB formation required for viral fusion. Biophysical studies demonstrate:
-
α-Helical Competence : Circular dichroism (CD) shows ABT/N36 complexes achieve higher α-helicity (56°C T<sub>m</sub>) than native C34 (54°C) .
-
Dominant-Negative Inhibition : Blocks 6-HB assembly with IC<sub>50</sub> = 0.82 µM, surpassing C34 (3.25 µM) and T20 (>20 µM) .
Table 3: Comparative Inhibition of 6-HB Formation
| Peptide | IC<sub>50</sub> (µM) | Thermal Stability (T<sub>m</sub>) |
|---|---|---|
| This compound | 0.82 | 56°C |
| C34 | 3.25 | 54°C |
| T20 (Control) | >20 | Not detectable |
Stability and Formulation Chemistry
This compound’s liquid and lyophilized formulations prioritize maleimide stability and peptide integrity:
-
Lyophilized Form : Contains sucrose/mannitol (5–10% w/v) to prevent aggregation .
-
Buffer System : Acetate or citrate buffers (pH 3.5–5.5) minimize maleimide hydrolysis .
-
Reconstitution Stability : Post-reconstitution, retains >90% activity for 24 hours at 25°C .
Resistance Profile and Chemical Specificity
This compound maintains efficacy against T20-resistant HIV-1 strains due to its distinct binding interface on gp41 . SPR assays confirm ABT binds gp41 with K<sub>d</sub> ≈ 2.0 µM, unaffected by mutations conferring T20 resistance .
This compound’s chemical design exemplifies rational drug
Scientific Research Applications
Phase 3 Trials: TALENT Study
The TALENT study is a pivotal phase 3 trial that evaluated the safety and efficacy of albuvirtide in combination with ritonavir-boosted lopinavir in HIV-1-infected adults who had previously failed first-line antiretroviral therapy. Key findings include:
- Study Design : The trial was randomized, controlled, and open-label, involving 12 sites across China. It included participants with a plasma viral load greater than 1000 copies/mL who had been on first-line treatment for over six months.
- Primary Endpoint : The proportion of patients achieving a plasma viral load below 50 copies/mL at 48 weeks.
- Results : At week 48, 80.4% of patients in the this compound group achieved viral suppression compared to 66.0% in the control group (non-inferiority margin met) .
| Outcome Measure | This compound Group | Control Group |
|---|---|---|
| Patients with HIV RNA <50 copies/mL at week 48 | 80.4% | 66.0% |
| Frequency of grade 3-4 adverse events | Similar | Similar |
The study concluded that this compound is well tolerated and demonstrates non-inferiority to standard second-line regimens .
This compound with Dolutegravir
Recent studies have investigated the effectiveness of combining this compound with dolutegravir, another antiretroviral agent. A retrospective cohort study involving hospitalized patients living with HIV/AIDS showed:
- Patient Demographics : Among 151 participants, many had opportunistic infections and comorbidities.
- Viral Load Reduction : Mean HIV-1 RNA levels decreased significantly from baseline to 1.89 log10 copies/mL after eight weeks of treatment.
- CD4 Count Improvement : CD4+ T-cell counts increased from a baseline mean of 122.72 cells/μL to 218.69 cells/μL after eight weeks .
This combination therapy is notable for its limited drug-drug interactions and rapid onset of action, suggesting its potential utility in critically ill patients .
Immune Reconstitution
This compound has also been studied for its effects on immune recovery in immunological non-responders (INRs). A recent study indicated that:
- Enhanced Immune Recovery : Participants receiving this compound demonstrated significant improvements in T-cell functionality and overall immune response.
- Mechanistic Insights : The study explored potential mechanisms by which this compound enhances immune reconstitution, highlighting its role beyond viral suppression .
Safety Profile
This compound has been associated with a favorable safety profile across various studies:
Mechanism of Action
Target: ABT specifically targets the protein on the HIV envelope.
Pathway: It inhibits the fusion of viral and cellular membranes by preventing the conformational changes necessary for viral entry. This action occurs during the early stages of viral infection.
Comparison with Similar Compounds
Comparison with Similar Compounds
Albuvirtide belongs to the fusion inhibitor class, which includes Enfuvirtide (Fuzeon), T1144, and Sifuvirtide. Key comparisons are outlined below:
Table 1: Comparative Analysis of this compound and Similar Antiretrovirals
Key Differentiators:
Pharmacokinetics : this compound’s HSA-binding strategy provides a 10-fold longer half-life than Enfuvirtide, reducing dosing frequency and improving adherence .
Efficacy: this compound outperformed NRTI-based regimens in the TALENT study (94.9% vs.
Safety: this compound causes fewer injection-site reactions than Enfuvirtide and avoids renal toxicity linked to tenofovir .
Resistance : this compound retains activity against Enfuvirtide-resistant strains (e.g., G36D/S) due to its distinct binding epitope .
Detailed Research Findings
Clinical Efficacy
- In the TALENT study, this compound + LPV/r achieved 80.4% HIV-1 RNA <50 copies/mL at 48 weeks vs. 66.0% for NRTI + LPV/r (p <0.001 for non-inferiority) . Per-protocol analysis showed even greater superiority (94.9% vs. 74.4%) .
- CD4+ T-cell counts increased significantly in the this compound group (+113 cells/μL) vs.
Resistance Data
- This compound-treated patients had fewer emergent resistance-associated mutations (RAMs): 5 cases vs. 13 cases in NRTI group .
Comparative Limitations
- Enfuvirtide : Short half-life necessitates frequent dosing, leading to poor adherence and high discontinuation rates .
Q & A
Q. What experimental models are most appropriate for evaluating the antiviral efficacy of Albuvirtide in preclinical studies?
Methodological Answer: Preclinical evaluation should integrate in vitro and in vivo models:
- In vitro : Use peripheral blood mononuclear cell (PBMC) assays to measure HIV-1 inhibition via p24 antigen reduction .
- In vivo : Humanized mouse models (e.g., NSG mice reconstituted with human CD4+ T cells) to assess viral load suppression and CD4+ recovery. Ensure replication of experimental conditions (e.g., dosage, administration frequency) to align with clinical trial protocols .
Q. How should researchers design clinical trials to assess this compound’s non-inferiority against existing antiretrovirals?
Methodological Answer:
- Trial Design : Use randomized, controlled, phase 3 trials with a non-inferiority margin (e.g., 10% difference in virologic suppression). Stratify participants by prior treatment history .
- Endpoints : Primary = proportion with HIV-1 RNA <50 copies/mL at 48 weeks; Secondary = CD4+ count changes, adverse event rates.
- Statistical Analysis : Apply intention-to-treat (ITT) and per-protocol analyses, ensuring confidence intervals remain above the non-inferiority threshold .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data between phase 2 and phase 3 trials?
Methodological Answer:
- Meta-Analysis : Pool data across phases, adjusting for covariates (e.g., baseline viral load, adherence rates). Use mixed-effects models to account for inter-study variability .
- Sensitivity Analysis : Test robustness by excluding outliers or subgroups with confounding factors (e.g., drug resistance mutations).
- Mechanistic Studies : Conduct in vitro resistance profiling to identify viral mutations (e.g., gp41 HR1 alterations) that may explain efficacy discrepancies .
Q. What methodologies are optimal for studying this compound’s pharmacokinetic (PK) interactions with combination therapies?
Methodological Answer:
- PK Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life in combination regimens.
- Drug-Drug Interaction (DDI) Studies : Employ physiologically based pharmacokinetic (PBPK) models to predict enzyme induction/inhibition risks (e.g., CYP3A4 modulation). Validate with in vivo sampling at steady-state .
Q. How should researchers address missing data in long-term this compound safety studies?
Methodological Answer:
- Imputation Methods : Use multiple imputation (MI) or last observation carried forward (LOCF) for missing viral load/CD4+ data.
- Sensitivity Testing : Compare complete-case analysis with imputed results to assess bias .
- Real-World Evidence (RWE) : Supplement trials with observational cohort data to capture rare adverse events (e.g., injection-site reactions) .
Methodological Guidelines for Reporting
- Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, metric units) .
- Statistical Reporting : Report means ± SD or medians (IQR) for skewed data. Avoid "significant" without p-values .
- Ethical Compliance : Detail participant consent procedures and IRB approvals in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
